molecular formula C7H17ClN2 B11916908 1-(Tert-butyl)azetidin-3-amine hydrochloride

1-(Tert-butyl)azetidin-3-amine hydrochloride

Cat. No.: B11916908
M. Wt: 164.67 g/mol
InChI Key: NUYULBYRPCWNBH-UHFFFAOYSA-N
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Description

1-(Tert-butyl)azetidin-3-amine hydrochloride is a synthetically valuable, nitrogen-containing heterocyclic building block critical for pharmaceutical research and development. The azetidine ring is a prominent pharmacophore in medicinal chemistry, found in a range of biologically active molecules and approved therapeutics, such as the antihypertensive drug azelnidipine . Its constrained four-membered ring structure provides a unique scaffold for creating conformationally restricted analogs of natural amino acids and peptides, making it an essential tool in peptidomimetics and for generating diverse compound libraries . The tert-butyl group on the ring nitrogen offers steric protection and can modulate the compound's physicochemical properties, while the primary amine serves as a versatile handle for further synthetic elaboration. Researchers utilize this amine-functionalized azetidine to create novel molecular frameworks, including heterocyclic amino acid derivatives and other complex structures, via reactions such as aza-Michael additions and Suzuki-Miyaura cross-coupling . These applications are fundamental in the discovery and optimization of new therapeutic agents, particularly as synthetic intermediates for potentially biologically active substances . This product is intended for use as a key synthetic intermediate in laboratory research.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

1-tert-butylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-7(2,3)9-4-6(8)5-9;/h6H,4-5,8H2,1-3H3;1H

InChI Key

NUYULBYRPCWNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butyl)azetidin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of azetidine with tert-butyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

1-(Tert-butyl)azetidin-3-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of:

  • Janus Kinase Inhibitors : These are important for treating autoimmune diseases and inflammatory disorders. The compound is involved in synthesizing intermediates that can inhibit Janus kinase 3, a target for immunosuppression .
  • HCV Protease Inhibitors : It is also used in synthesizing compounds that target Hepatitis C virus, particularly genotype 1 infections .
  • Antibacterial Agents : The compound contributes to the development of aminoglycoside derivatives with significant antibacterial activity .

Neuropharmacological Applications

Research has indicated that derivatives of azetidine compounds can be designed to modulate neurokinin receptors, potentially leading to new treatments for neurological disorders. For instance, azetidine derivatives have been explored for their roles as antagonists at neurokinin receptors, which are implicated in pain and anxiety pathways .

Polymer Synthesis

Catalytic Applications

The compound has shown promise as a catalyst in the synthesis of polymers. Its unique structure allows it to facilitate reactions that lead to the formation of complex polymeric materials. Specifically, it has been utilized in:

  • Synthesis of Biocatalysts : The compound plays a role in creating biocatalysts that can be used in various chemical transformations, enhancing reaction efficiencies and selectivities .
  • Chiral Compound Production : It aids in the synthesis of chiral compounds, which are vital in drug development due to their specific biological activities .

Case Study 1: Synthesis of Neurokinin Antagonists

In a study focused on developing neurokinin receptor antagonists, researchers synthesized various azetidine derivatives using this compound as a starting material. The study demonstrated that these derivatives exhibited significant binding affinity to neurokinin receptors, suggesting their potential use in treating conditions such as anxiety and depression .

Case Study 2: Development of Antiviral Agents

Another research effort involved using the compound to create intermediates for HCV protease inhibitors. The synthesis process was optimized to enhance yield and purity, resulting in compounds that showed promising antiviral activity against Hepatitis C virus in vitro .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryJanus kinase inhibitorsEffective against autoimmune disorders
HCV protease inhibitorsPromising antiviral activity
Antibacterial agentsSignificant antibacterial properties
Polymer SynthesisCatalysts for polymer productionEnhanced reaction efficiency
Chiral compound synthesisCritical for drug development
NeuropharmacologyNeurokinin receptor antagonistsPotential treatments for anxiety/depression

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compounds derived from it .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl group confers steric bulk and lipophilicity, differentiating this compound from analogs with smaller or aromatic substituents. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity (%) Key Properties
1-(Tert-butyl)azetidin-3-amine HCl tert-butyl C₇H₁₅ClN₂ 170.66 (calc.) Not explicitly listed in evidence N/A High lipophilicity, enhanced stability
1-(Pyrimidin-5-yl)azetidin-3-amine HCl Pyrimidin-5-yl C₇H₁₁ClN₄ 186.64 2173991-64-3 95–98 Polar, π-π interactions possible
1-Benzhydrylazetidin-3-amine HCl Diphenylmethyl C₁₉H₂₁ClN₂ 320.84 1189735-08-7 N/A Aromatic bulk, potential CNS activity
1-(Propan-2-yl)azetidin-3-amine diHCl Isopropyl C₆H₁₅Cl₂N₂ 198.11 117546-56-2 95 Moderate lipophilicity, compact substituent

Notes:

  • Lipophilicity : The tert-butyl group increases logP compared to pyrimidinyl or isopropyl analogs, influencing membrane permeability and metabolic stability .
  • Solubility : Hydrochloride salts improve aqueous solubility, but bulky substituents like benzhydryl may reduce it .

Key Gaps :

  • Comparative pharmacokinetic studies across analogs are needed to validate structure-activity relationships.

Biological Activity

1-(Tert-butyl)azetidin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The azetidine ring structure, combined with the tert-butyl group, may confer unique pharmacological properties that warrant detailed investigation.

  • Molecular Formula: C7H16ClN
  • Molecular Weight: 161.67 g/mol
  • IUPAC Name: this compound
  • CAS Number: [not provided in search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with azetidine structures can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in various disease models.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits promising biological activity:

Anticancer Activity

  • Cell Line Studies : In vitro studies have shown that azetidine derivatives can inhibit the growth of cancer cell lines. For example, similar compounds have demonstrated IC50 values in the nanomolar range against various cancer types, including breast cancer (MCF-7) and colon cancer (HT-29) cells . The specific IC50 for this compound is yet to be established but is anticipated to be within a comparable range based on structural analogs.
  • Mechanism : The anticancer effects are hypothesized to arise from the compound's ability to interfere with cell cycle progression and promote apoptosis in malignant cells. This is often mediated through the inhibition of specific kinases involved in cell proliferation pathways .

Neuropharmacological Effects

  • CNS Activity : Azetidine derivatives have been explored for their potential as central nervous system (CNS) agents. Preliminary data suggest that this compound may exhibit properties beneficial for treating neurodegenerative diseases or mood disorders, although specific studies are still needed .
  • Binding Affinity : Compounds with similar structures have shown significant binding affinity to serotonin receptors, indicating a potential role in modulating neurotransmitter systems .

Case Studies and Research Findings

Several case studies and research findings provide insight into the biological activity of azetidine derivatives:

StudyFindingsImplications
Investigated the synthesis of azetidine-based compounds showing high cytotoxicity against cancer cell lines (IC50 < 20 nM).Suggests potential for development as anticancer agents.
Profiling of azetidine scaffolds indicated diverse biological activities, including neuroprotective effects.Highlights versatility in therapeutic applications.
Structure-based design led to compounds with improved receptor binding profiles for CNS targets.Indicates potential for enhancing efficacy in neurological disorders.

Q & A

Q. What are the key synthetic routes for 1-(tert-butyl)azetidin-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as:
  • Step 1 : Protection of the azetidine nitrogen using tert-butyl groups (e.g., tert-butyl carbamate formation via Boc-anhydride) .

  • Step 2 : Functionalization of the azetidine ring (e.g., introduction of amine groups via reductive amination or nucleophilic substitution) .

  • Step 3 : Deprotection and hydrochloride salt formation using HCl in dioxane or methanol .

  • Critical Factors : Temperature (0–25°C for Boc protection), solvent polarity (THF or DCM for stability), and stoichiometry of reagents (excess amine for substitution reactions). Yields range from 60–85% depending on purity of intermediates .

    • Data Table : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Boc ProtectionBoc₂O, DMAP, DCM, 0°C9298%
Amine FunctionalizationNaBH₃CN, MeOH, 25°C7895%
Deprotection4M HCl/dioxane, RT8599%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (D₂O) shows signals for tert-butyl protons (δ 1.2–1.4 ppm) and azetidine ring protons (δ 3.5–4.0 ppm). ¹³C NMR confirms tert-butyl carbon (δ 28–30 ppm) and azetidine carbons (δ 50–60 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 179.1 g/mol for C₇H₁₅N₂Cl) .
  • HPLC Analysis : Purity ≥95% using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Stable at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Avoid prolonged exposure to light .
  • Decomposition Risks : Hydrolysis of the azetidine ring in acidic conditions (pH < 3) or oxidation of the amine group in air .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ring-closing steps to induce stereoselectivity .
  • Challenges : Low diastereomeric excess (<70%) in non-polar solvents; optimization requires screening catalysts like Jacobsen’s Co-salen .

Q. What analytical contradictions arise when comparing HPLC and NMR purity assessments?

  • Methodological Answer :
  • HPLC Limitations : May fail to detect non-UV-active impurities (e.g., inorganic salts) .
  • NMR Limitations : Solvent peaks (e.g., D₂O) can obscure minor impurities (<2%) .
  • Resolution : Combine techniques (e.g., LC-MS for mass confirmation) and use spiked standards to validate results .

Q. How does the tert-butyl group influence the compound’s pharmacological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Role of tert-Butyl : Enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration. However, steric bulk may reduce binding affinity to target receptors (e.g., σ-1 receptors) .
  • SAR Data :
Derivativetert-Butyl PositionIC₅₀ (nM)logP
Parent Compound1-1201.8
Analog (methyl)3-4500.9

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